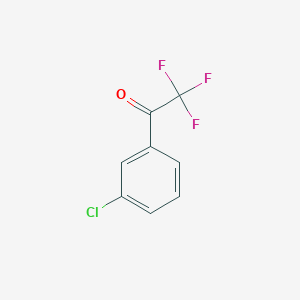

1-(3-Chlorophenyl)-2,2,2-trifluoroethanone

描述

Structure

3D Structure

属性

IUPAC Name |

1-(3-chlorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O/c9-6-3-1-2-5(4-6)7(13)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYFMLRJTDPGABF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374076 | |

| Record name | 1-(3-chlorophenyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321-31-3 | |

| Record name | 1-(3-chlorophenyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 321-31-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

1-(3-Chlorophenyl)-2,2,2-trifluoroethanone synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone

Introduction

1-(3-Chlorophenyl)-2,2,2-trifluoroethanone is a crucial intermediate in the synthesis of various high-value chemical entities, particularly in the agrochemical and pharmaceutical industries. Its trifluoromethyl ketone moiety is a key pharmacophore that can significantly enhance the biological activity, metabolic stability, and lipophilicity of target molecules. This guide provides a detailed exploration of the primary synthetic pathways to this compound, offering insights into the mechanistic underpinnings, experimental protocols, and analytical validation required for successful synthesis.

Core Synthetic Strategies: A Comparative Overview

The synthesis of aryl trifluoromethyl ketones, including 1-(3-chlorophenyl)-2,2,2-trifluoroethanone, is predominantly achieved through two robust and scalable chemical transformations:

-

Organometallic Addition (Grignard Reaction): This pathway involves the nucleophilic addition of a pre-formed organometallic reagent, specifically a Grignard reagent, to an electrophilic source of the trifluoroacetyl group.

-

Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): This classic approach entails the direct acylation of a substituted benzene ring with a highly reactive trifluoroacetylating agent, catalyzed by a strong Lewis acid.

The choice between these pathways often depends on factors such as starting material availability, cost, scalability, and regioselectivity control.

Pathway 1: Grignard Reagent-Mediated Synthesis

This method is often favored for its high yields and predictable regioselectivity, which is dictated by the initial placement of the halogen on the starting aryl halide. The overall transformation is a two-step process starting from 1-bromo-3-chlorobenzene.

Mechanistic Rationale

The core of this pathway is the formation of 3-chlorophenylmagnesium bromide, a potent nucleophile. The Grignard reagent is formed by the oxidative insertion of magnesium metal into the carbon-bromine bond of 1-bromo-3-chlorobenzene.[1] The C-Br bond is preferentially targeted over the C-Cl bond due to its lower bond dissociation energy.

Once formed, the Grignard reagent attacks the electrophilic carbonyl carbon of a trifluoroacetylating agent, such as ethyl trifluoroacetate. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the target ketone and a magnesium alkoxide salt.[2] An acidic workup is required to quench any remaining Grignard reagent and to protonate the intermediate to yield the final product.

Visualizing the Grignard Pathway

Caption: Workflow for the Grignard-based synthesis of the target ketone.

Detailed Experimental Protocol

Materials & Reagents

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| 1-Bromo-3-chlorobenzene | 191.45 | 108-37-2 | Liquid |

| Magnesium Turnings | 24.31 | 7439-95-4 | Solid, activated |

| Ethyl Trifluoroacetate | 142.08 | 383-63-1 | Liquid, moisture-sensitive |

| Tetrahydrofuran (THF) | 72.11 | 109-99-9 | Anhydrous, ether solvent |

| Hydrochloric Acid (HCl) | 36.46 | 7647-01-0 | Aqueous solution (e.g., 3M) |

Step-by-Step Procedure:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and allow it to cool under a stream of dry nitrogen to ensure anhydrous conditions.

-

Grignard Reagent Formation:

-

Place activated magnesium turnings (1.2 equivalents) into the flask.

-

Add a small volume of anhydrous THF.

-

In the dropping funnel, prepare a solution of 1-bromo-3-chlorobenzene (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the aryl halide solution to the magnesium suspension. The reaction is initiated by gentle heating or the addition of a small iodine crystal. A color change and gentle reflux indicate the start of the reaction.[3]

-

Once initiated, add the remaining 1-bromo-3-chlorobenzene solution dropwise at a rate that maintains a gentle reflux. The reaction in THF is typically much faster than in diethyl ether.[4]

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Trifluoroacetylation:

-

Cool the freshly prepared Grignard solution to 0 °C in an ice bath.

-

Add a solution of ethyl trifluoroacetate (1.5 equivalents) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C. The reaction of Grignard reagents with esters can form a ketone, which can then react with another equivalent of the Grignard reagent; using an excess of the ester and low temperatures helps to minimize this side reaction.[2]

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture again in an ice bath and slowly quench it by adding saturated aqueous ammonium chloride solution or dilute hydrochloric acid.[3]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude oil via silica gel chromatography (eluting with a hexane/ethyl acetate gradient) to yield 1-(3-chlorophenyl)-2,2,2-trifluoroethanone as a colorless to light yellow liquid.[5]

-

Pathway 2: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a powerful tool for forming carbon-carbon bonds with aromatic rings.[6] For the synthesis of 1-(3-chlorophenyl)-2,2,2-trifluoroethanone, this involves the direct acylation of chlorobenzene.

Mechanistic Rationale & Regioselectivity

This electrophilic aromatic substitution is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a Brønsted acid like trifluoromethanesulfonic acid (TfOH).[7][8] The reaction begins with the activation of the acylating agent, trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride, by the Lewis acid to form a highly electrophilic acylium ion or a polarized complex.

The aromatic ring of chlorobenzene then acts as a nucleophile, attacking the acylium ion. A critical consideration here is regioselectivity. The chlorine atom is an ortho-, para-directing deactivator due to the competing effects of its inductive electron withdrawal (-I) and resonance electron donation (+M). While deactivating the ring overall, the resonance effect directs incoming electrophiles to the ortho and para positions. Therefore, direct Friedel-Crafts acylation of chlorobenzene will predominantly yield the 2-chloro and 4-chloro isomers, with the meta product being a minor component.

To achieve the desired meta-substitution, alternative strategies or more complex multi-step syntheses starting from different precursors are often required, as direct acylation is not regioselective for the meta position.[9] However, under specific conditions with strong acid systems, the thermodynamic product can sometimes be favored, though this is less common. For the purpose of this guide, we will present the standard protocol, acknowledging the inherent regioselectivity challenge.

Visualizing the Friedel-Crafts Workflow

Caption: General workflow for the Friedel-Crafts acylation of chlorobenzene.

Detailed Experimental Protocol

Materials & Reagents

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| Chlorobenzene | 112.56 | 108-90-7 | Liquid, starting material |

| Trifluoroacetic Anhydride (TFAA) | 210.03 | 407-25-0 | Liquid, highly reactive, corrosive |

| Aluminum Chloride (AlCl₃) | 133.34 | 7446-70-0 | Solid, Lewis acid, moisture-sensitive |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | Anhydrous, solvent |

Step-by-Step Procedure:

-

Apparatus Setup: In a fume hood, assemble a flame-dried, three-necked round-bottom flask with a dropping funnel, a gas outlet connected to a trap (for HCl gas), and a nitrogen inlet.

-

Reaction Mixture Preparation:

-

Suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C using an ice bath.

-

Add trifluoroacetic anhydride (1.05 equivalents) dropwise to the suspension with vigorous stirring.

-

-

Acylation Reaction:

-

To the activated acylating mixture, add chlorobenzene (1.0 equivalent) dropwise via the dropping funnel, keeping the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, or until TLC/GC-MS analysis indicates consumption of the starting material. The reaction produces a mixture of acylated products.[9]

-

-

Workup and Purification:

-

Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

-

Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product will be a mixture of isomers. Separation of the desired 1-(3-chlorophenyl) isomer from the ortho and para isomers is challenging and typically requires fractional distillation under reduced pressure or preparative chromatography.

-

Product Validation and Quality Control

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.

Analytical Data for 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone

| Parameter | Value |

| Molecular Formula | C₈H₄ClF₃O[10] |

| Molecular Weight | 208.57 g/mol [10] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~216.6 °C at 760 mmHg[10] |

| CAS Number | 321-31-3[11] |

Spectroscopic Confirmation:

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.4-8.0 ppm) consistent with a 1,3-disubstituted benzene ring.

-

¹⁹F NMR: A sharp singlet is expected around -70 to -75 ppm, characteristic of the CF₃ group adjacent to a carbonyl.

-

¹³C NMR: The spectrum will show characteristic signals, including the carbonyl carbon (quartet due to C-F coupling, ~178 ppm) and the CF₃ carbon (quartet, ~116 ppm).[12]

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) and the characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M+2 peaks in a ~3:1 ratio).

-

Infrared (IR) Spectroscopy: A strong absorption band around 1700-1730 cm⁻¹ corresponding to the C=O stretch of the ketone is expected.

Conclusion

Both the Grignard and Friedel-Crafts pathways offer viable routes to 1-(3-chlorophenyl)-2,2,2-trifluoroethanone. The Grignard approach provides superior regioselectivity and is often the preferred method for targeted synthesis on a laboratory scale. The Friedel-Crafts acylation, while a fundamental reaction, is hampered by poor regioselectivity for the meta-substituted product, making it less efficient without specialized starting materials or conditions. For industrial applications, the choice will be dictated by a comprehensive analysis of raw material costs, process scalability, and the efficiency of purification operations.

References

- EPO. (n.d.). PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018.

- Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

- ResearchGate. (n.d.). The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate.

- MDPI. (n.d.). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions.

- European Patent Office. (2019). PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLOROPHENYL)-2,2,2-TRIFLUOROETHANONE AND DERIVATIVES THEREOF.

- ChemicalBook. (n.d.). 1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone | 1125812-58-9.

- Justia Patents. (2017). process for the preparation of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and derivatives thereof.

- PubChem. (n.d.). 1-(3-Chlorophenyl)ethanone | C8H7ClO | CID 14933.

- Google Patents. (n.d.). ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives.

- MySkinRecipes. (n.d.). 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone.

- J&K Scientific. (n.d.). 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone | 321-31-3.

- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

- CookeChem. (n.d.). 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone, 97%, 321-31-3.

- Sigma-Aldrich. (n.d.). 1-Bromo-3-chlorobenzene 99 108-37-2.

- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).

- Gauth. (n.d.). Ethyl acetate react with Grignard reagent methyl magnesium bromide form?.

- PubMed. (n.d.). Grignard reaction with chlorosilanes in THF: a kinetic study.

Sources

- 1. 1-ブロモ-3-クロロベンゼン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. gauthmath.com [gauthmath.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]

- 6. Friedel–Crafts Acylation [sigmaaldrich.com]

- 7. Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions [mdpi.com]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives - Google Patents [patents.google.com]

- 10. 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone [myskinrecipes.com]

- 11. jk-sci.com [jk-sci.com]

- 12. patents.justia.com [patents.justia.com]

An In-Depth Technical Guide to the Structural Analysis of 3'-Chloro-2,2,2-trifluoroacetophenone

Introduction

3'-Chloro-2,2,2-trifluoroacetophenone (CAS No. 321-31-3) is a halogenated aromatic ketone of significant interest in the fields of pharmaceutical and agrochemical synthesis.[1] Its structure, incorporating a trifluoromethyl group and a meta-substituted chlorine on the phenyl ring, imparts unique electronic properties and reactivity, making it a valuable building block for more complex molecules.[1][2] A rigorous and unambiguous confirmation of its molecular structure is paramount for quality control, reaction monitoring, and regulatory compliance.

This technical guide provides a comprehensive framework for the structural elucidation of 3'-Chloro-2,2,2-trifluoroacetophenone. We will delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that form the bedrock of modern chemical analysis. This document is designed for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the causal relationships behind experimental choices and data interpretation, thereby ensuring a robust and self-validating analytical workflow.

A Note on Data Presentation

While 3'-Chloro-2,2,2-trifluoroacetophenone is commercially available, a complete set of peer-reviewed, assigned spectral data is not readily found in public literature. Therefore, this guide will present a detailed predictive analysis for each technique. These predictions are grounded in fundamental spectroscopic principles and validated by comparison with experimental data from closely-related structural analogs. This approach provides a powerful and scientifically rigorous template for any researcher tasked with confirming the structure of this, or similar, compounds.

Part 1: Foundational Data and Safety Protocols

Before embarking on any analysis, a thorough understanding of the compound's basic properties and safe handling procedures is essential.

Physicochemical Properties

The fundamental properties of 3'-Chloro-2,2,2-trifluoroacetophenone are summarized below.

| Property | Value | Source |

| CAS Number | 321-31-3 | [3] |

| Molecular Formula | C₈H₄ClF₃O | [3] |

| Molecular Weight | 208.57 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 216.6 °C at 760 mmHg | [1] |

| Synonyms | 1-(3-chlorophenyl)-2,2,2-trifluoroethanone | [4][5] |

Safety and Handling

3'-Chloro-2,2,2-trifluoroacetophenone is classified as an irritant and requires careful handling to minimize exposure.[6]

-

Hazard Identification : The compound may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause skin and eye irritation.[6]

-

Engineering Controls : All handling of the compound should be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE) :

-

Gloves : Chemical-resistant nitrile or neoprene gloves are mandatory.

-

Eye Protection : Safety goggles or a face shield must be worn.

-

Lab Coat : A standard laboratory coat is required to protect clothing and skin.

-

Part 2: The Analytical Workflow: A Holistic Approach

A multi-technique approach is essential for unambiguous structural confirmation. Each technique provides a unique piece of the structural puzzle, and together, they offer a self-validating system.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. For this compound, a suite of experiments including ¹H, ¹³C, and ¹⁹F NMR is necessary for complete characterization.

Expertise & Causality: Why These Experiments?

-

¹H NMR reveals the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. It is the primary tool for mapping the proton skeleton.

-

¹³C NMR provides a count of unique carbon atoms and indicates their functional type (e.g., carbonyl, aromatic, aliphatic). Proton-decoupled spectra simplify analysis by showing each unique carbon as a single peak.

-

¹⁹F NMR is essential due to the trifluoromethyl group. Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making it highly sensitive. Its chemical shift is extremely responsive to the electronic environment, providing a clear signal for the -CF₃ group.[7]

Experimental Protocol: NMR Analysis

-

Sample Preparation : Dissolve approximately 10-20 mg of 3'-Chloro-2,2,2-trifluoroacetophenone in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for a wide range of organic compounds and its single, well-defined residual solvent peak.

-

Internal Standard : Add tetramethylsilane (TMS) to the solution. TMS is the standard reference (0 ppm) for both ¹H and ¹³C NMR due to its chemical inertness and sharp, single resonance upfield of most organic signals.

-

Data Acquisition :

-

Acquire a ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum, using a suitable fluorine-containing reference standard if necessary (e.g., CFCl₃, though modern spectrometers can reference internally).

-

Predicted Data and Interpretation

The molecular structure with numbering for NMR assignment is shown below.

¹H NMR (Predicted)

The aromatic region will show four distinct signals for the four protons on the substituted ring.

| Proton Assignment | Predicted Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| H-2' | ~8.1 | Singlet (or narrow triplet) | Deshielded by the adjacent electron-withdrawing carbonyl group and ortho to chlorine. Expected to have a small coupling to H-6'. |

| H-6' | ~8.0 | Doublet of doublets | Deshielded by the ortho carbonyl group. Coupled to H-5' (ortho) and H-2' (meta). |

| H-4' | ~7.8 | Doublet of doublets | Ortho to chlorine. Coupled to H-5' (ortho) and H-6' (para). |

| H-5' | ~7.6 | Triplet | Shielded relative to other protons. Coupled to two ortho protons (H-4' and H-6'). |

¹⁹F NMR (Predicted)

| Group | Predicted Shift (δ, ppm vs CFCl₃) | Predicted Multiplicity | Rationale |

| -CF₃ | -72 to -78 | Singlet | The trifluoromethyl group attached to a carbonyl typically appears in this range.[8] The absence of adjacent fluorine or proton nuclei results in a singlet. |

¹³C NMR (Predicted)

| Carbon Assignment | Predicted Shift (δ, ppm) | Predicted Multiplicity (in ¹³C-{¹⁹F} coupled) | Rationale |

| C=O | ~180 | Quartet | The carbonyl carbon is significantly deshielded and will be split into a quartet by the three fluorine atoms (²JCF coupling). |

| -CF₃ | ~117 | Quartet | The trifluoromethyl carbon is directly bonded to three fluorine atoms, resulting in a strong one-bond coupling (¹JCF) and a quartet signal. |

| C-1' | ~136 | Singlet | Quaternary carbon attached to the carbonyl group. |

| C-3' | ~135 | Singlet | Quaternary carbon attached to the chlorine atom. |

| C-2', C-4', C-5', C-6' | 127 - 134 | Singlets | The four aromatic CH carbons, with chemical shifts influenced by the positions relative to the Cl and COCF₃ groups. |

Part 4: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The causal basis for its use is that specific chemical bonds vibrate at characteristic frequencies when they absorb infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the method of choice for this liquid sample as it requires virtually no sample preparation.

-

Background Scan : Ensure the ATR crystal (typically diamond or ZnSe) is clean. Take a background spectrum of the empty crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.

-

Sample Application : Place a single drop of the neat 3'-Chloro-2,2,2-trifluoroacetophenone liquid directly onto the ATR crystal.

-

Acquire Spectrum : Obtain the infrared spectrum.

-

Cleaning : Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Predicted Data and Interpretation

The IR spectrum will be dominated by absorptions from the carbonyl, aromatic, C-F, and C-Cl bonds.

| Wavenumber (cm⁻¹) | Predicted Intensity | Assignment | Rationale |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic for sp² C-H bonds on the phenyl ring. |

| ~1725 | Strong | C=O Stretch (Ketone) | The electron-withdrawing CF₃ group increases the frequency of the carbonyl stretch from a typical acetophenone value (~1685 cm⁻¹). |

| 1600 - 1450 | Medium | Aromatic C=C Stretch | Multiple bands are characteristic of the phenyl ring itself. |

| 1300 - 1100 | Very Strong | C-F Stretch | The C-F bonds of the trifluoromethyl group produce one of the most intense absorptions in the spectrum. |

| 850 - 750 | Strong | C-Cl Stretch | The carbon-chlorine bond stretch typically appears in this region. |

| 900 - 675 | Strong | Aromatic C-H Bend | Out-of-plane bending bands can indicate the substitution pattern of the aromatic ring. |

Part 5: Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern. Electron Ionization (EI) is a "hard" ionization technique that reliably produces fragment ions, creating a characteristic fingerprint for the molecule.

Experimental Protocol: Electron Ionization (EI)-MS

Typically performed in conjunction with Gas Chromatography (GC-MS) for sample introduction and purification.

-

Sample Preparation : Prepare a dilute solution (~100 ppm) of the compound in a volatile solvent like methanol or dichloromethane.

-

Injection : Inject a small volume (e.g., 1 µL) into the GC-MS system. The GC will separate the analyte from any impurities before it enters the mass spectrometer.

-

Ionization : The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

-

Analysis : The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

Predicted Data and Interpretation

| m/z Value | Ion Identity | Rationale for Formation |

| 208 / 210 | [M]⁺· (Molecular Ion) | The parent molecule minus one electron. The presence of a peak at M+2 with ~1/3 the intensity of the M peak is the characteristic isotopic signature of one chlorine atom. |

| 189 / 191 | [M-F]⁺ | Loss of a single fluorine radical, though less common than loss of the entire CF₃ group. |

| 139 / 141 | [M-CF₃]⁺ | α-cleavage : A very common and stable fragment resulting from the loss of the trifluoromethyl radical. This forms the 3-chlorobenzoyl cation, which is often the base peak. |

| 111 / 113 | [C₆H₄Cl]⁺ | Loss of the entire trifluoroacetyl group ([M-COCF₃]⁺) or loss of CO from the benzoyl cation. |

| 69 | [CF₃]⁺ | The trifluoromethyl cation itself. |

Part 6: Advanced Analysis - X-ray Crystallography

For an absolute and unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is the definitive technique.[9] While it requires a solid, high-quality crystal, it provides precise bond lengths, bond angles, and intermolecular packing information.

Causality and Application

If the compound can be crystallized, X-ray diffraction analysis would confirm the connectivity established by NMR, the planar structure of the aromatic ring, and the precise orientation of the chloro and trifluoroacetyl substituents relative to each other. This technique is particularly valuable for resolving any ambiguity in stereochemistry or isomerism, although for this achiral molecule, its primary role would be absolute structure proof.

Conclusion

The structural analysis of 3'-Chloro-2,2,2-trifluoroacetophenone is a clear example of the modern, multi-faceted approach to chemical characterization. Through the predictive application of NMR spectroscopy (¹H, ¹³C, and ¹⁹F), the carbon-hydrogen-fluorine framework and atom connectivity can be confidently established. FTIR spectroscopy provides rapid confirmation of key functional groups, particularly the carbonyl and trifluoromethyl moieties. Finally, EI mass spectrometry confirms the molecular weight, verifies the presence of a single chlorine atom through its isotopic pattern, and reveals a predictable fragmentation pathway that corroborates the proposed structure. The synergy of these techniques provides a self-validating system that ensures the identity and purity of this important chemical intermediate, underpinning its reliable use in research and development.

References

-

MySkinRecipes. (n.d.). 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone. Retrieved January 12, 2026, from [Link]

-

The Royal Society of Chemistry. (2013). Supporting Information: Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Retrieved January 12, 2026, from [Link]

-

Dias, F. R. F., et al. (2022). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. SciSpace. Retrieved January 12, 2026, from [Link]

- Google Patents. (n.d.). ES2755333T3 - Process to prepare 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and its derivatives.

-

PubChem. (n.d.). 3'-Chloro-2,2,2,5'-tetrafluoroacetophenone. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoroacetophenone. Retrieved January 12, 2026, from [Link]

-

Modgraph Consultants Ltd. (n.d.). C13 NMR and X-Nuclei Reference Database. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chloropropiophenone. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). New Frontiers and Developing Applications in 19F NMR. Retrieved January 12, 2026, from [Link]

Sources

- 1. 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone [myskinrecipes.com]

- 2. CAS 321-31-3: 1-(3-chlorophenyl)-2,2,2-trifluoroethanone [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. 321-31-3 Cas No. | 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone | Apollo [store.apolloscientific.co.uk]

- 5. 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone , 97% , 321-31-3 - CookeChem [cookechem.com]

- 6. 3'-Chloro-2,2,2,5'-tetrafluoroacetophenone | C8H3ClF4O | CID 2757918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,2,2-Trifluoroacetophenone | C8H5F3O | CID 9905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

A Comprehensive Technical Guide to 3'-Chloro-2,2,2-trifluoroacetophenone (CAS 321-31-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Chloro-2,2,2-trifluoroacetophenone, identified by the CAS number 321-31-3, is a halogenated aromatic ketone of significant interest in synthetic organic chemistry. Its unique molecular architecture, featuring a trifluoromethyl group and a chlorinated phenyl ring, imparts distinct reactivity, making it a valuable intermediate in the synthesis of complex molecules. This guide provides a detailed examination of the physical and chemical properties of this compound, outlines experimental protocols for its characterization, and discusses its applications and safety considerations, offering a critical resource for professionals in research and development.

Molecular and Physicochemical Profile

3'-Chloro-2,2,2-trifluoroacetophenone is characterized by the molecular formula C₈H₄ClF₃O and a molecular weight of approximately 208.56 g/mol .[1] The presence of the electron-withdrawing trifluoromethyl group significantly influences the electrophilicity of the carbonyl carbon, enhancing its reactivity toward nucleophiles.[2] The chlorophenyl moiety contributes to the compound's hydrophobic nature.[2]

Physical Properties

While a definitive melting point is not consistently reported, suggesting it exists as a liquid at ambient temperatures, other key physical properties have been documented. The compound is typically described as a colorless to pale yellow liquid.[3] A summary of its physical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄ClF₃O | [1] |

| Molecular Weight | 208.56 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 177.66°C (rough estimate) to 216.6°C at 760 mmHg | [3][4] |

| Density | ~1.4211 g/cm³ at 25°C | [4] |

| Flash Point | 84.8°C | N/A |

| Refractive Index | ~1.469 | N/A |

| Solubility | Less soluble in water, more soluble in organic solvents.[2] | N/A |

Table 1: Physical Properties of 3'-Chloro-2,2,2-trifluoroacetophenone

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of 3'-Chloro-2,2,2-trifluoroacetophenone. Below are the expected spectroscopic signatures and general protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the chlorophenyl ring. The chemical shifts of these protons will be influenced by the substitution pattern and the electron-withdrawing nature of the carbonyl and trifluoromethyl groups. A 1H NMR spectrum is available for this compound.[5]

¹³C NMR: The carbon NMR spectrum will exhibit characteristic signals for the carbonyl carbon, the trifluoromethyl carbon, and the aromatic carbons. The carbonyl carbon is expected to appear significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band characteristic of the C=O stretching vibration of the ketone. Due to conjugation with the aromatic ring, this peak is expected in the range of 1685–1690 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will reveal the molecular ion peak corresponding to the compound's molecular weight. The fragmentation pattern will likely show losses of the trifluoromethyl group and other characteristic fragments of the aromatic ketone structure.

Experimental Protocols

Determination of Physical Properties

A generalized workflow for the characterization of a novel or uncharacterized liquid organic compound like 3'-Chloro-2,2,2-trifluoroacetophenone is depicted below.

Figure 1: Workflow for the physicochemical characterization of a liquid organic compound.

Protocol for Solubility Determination

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, toluene, hexane).

-

Sample Preparation: To a series of small, sealed vials, add a known volume (e.g., 1 mL) of each solvent.

-

Analyte Addition: Incrementally add a known mass or volume of 3'-Chloro-2,2,2-trifluoroacetophenone to each vial.

-

Equilibration: Agitate the vials at a constant temperature until equilibrium is reached.

-

Observation: Visually inspect for complete dissolution.

-

Quantification (Optional): If a saturated solution is formed, carefully separate the liquid phase and determine the concentration of the dissolved analyte using a suitable analytical technique (e.g., UV-Vis spectroscopy, GC, or HPLC).

Chemical Reactivity and Stability

The trifluoromethyl group, being strongly electron-withdrawing, renders the carbonyl carbon of 3'-Chloro-2,2,2-trifluoroacetophenone highly electrophilic and susceptible to nucleophilic attack. This enhanced reactivity is a key feature exploited in its synthetic applications.

The compound is stable under recommended storage conditions, which are typically in a cool, dry, and well-ventilated area, away from sources of ignition.[3]

Applications in Organic Synthesis

3'-Chloro-2,2,2-trifluoroacetophenone serves as a crucial building block in the synthesis of various high-value chemical entities, particularly in the pharmaceutical and agrochemical industries.[3] The trifluoromethyl moiety is often incorporated into bioactive molecules to enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. Its reactivity makes it suitable for use in a variety of chemical transformations, including cross-coupling reactions.[3]

Safety and Handling

Hazard Identification: 3'-Chloro-2,2,2-trifluoroacetophenone may be harmful if inhaled, swallowed, or absorbed through the skin. It can cause skin and eye irritation.[6]

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are recommended.[6]

-

Eye Protection: Safety goggles or a face shield should be worn.[6]

-

Lab Coat: A standard laboratory coat is required to protect skin and clothing.[6]

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If not possible, an approved respirator should be used.[6]

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[6]

-

Eye Contact: Rinse eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[6]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Fire and Spills:

-

Extinguishing Media: Use dry powder, carbon dioxide, or foam.[6]

-

Spill Containment: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[6]

Conclusion

3'-Chloro-2,2,2-trifluoroacetophenone is a specialty chemical with a distinct set of physical and chemical properties that make it a valuable intermediate in organic synthesis. While some of its physical characteristics, such as a precise melting point and quantitative solubility data, are not widely reported, its identity and purity can be rigorously confirmed through standard spectroscopic techniques. A thorough understanding of its reactivity and adherence to strict safety protocols are paramount for its effective and safe utilization in research and development.

References

Please note that while the following links were active at the time of generation, their availability may change over time.

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 6). Safety First: Handling 3'-Chloro-2,2,2-trifluoroacetophenone (CAS 321-31-3). [Link]

-

Chemsrc. (2025, September 17). 3'-CHLORO-5'-FLUORO-2,2,2-TRIFLUOROACETOPHENONE. [Link]

-

Oakwood Chemical. (2011, October 11). MSDS MATERIAL SAFETY DATA SHEET - 3',5'-Dichloro-2,2,2-trifluoroacetophenone. [Link]

-

MySkinRecipes. 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone. [Link]

-

Chemsrc. (2025, August 26). CAS#:321-31-3 | 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone. [Link]

-

PharmaCompass.com. 3'-Chloro-5'-trifluoromethyl-2,2,2-trifluoroacetophenone. [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

-

PubChem. 3'-Chloro-2,2,2,5'-tetrafluoroacetophenone. [Link]

-

NIST. Acetophenone, 3'-chloro-. [Link]

-

ResearchGate. a) Reactivity comparison of trifluoroacetophenone and acetophenone.... [Link]

-

Qingmu Pharmaceutical. 1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone. [Link]

-

SpectraBase. 3,5-Dichloro-2,2,2-trifluoroacetophenone. [Link]

-

SpectraBase. 3'-Chloro-acetophenone. [Link]

-

PubChem. 2,2,2-Trifluoroacetophenone. [Link]

-

ACS Publications. (2014, April 15). 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. [Link]

- Google Patents. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.

Sources

- 1. scbt.com [scbt.com]

- 2. CAS 321-31-3: 1-(3-chlorophenyl)-2,2,2-trifluoroethanone [cymitquimica.com]

- 3. 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone [myskinrecipes.com]

- 4. 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone , 97% , 321-31-3 - CookeChem [cookechem.com]

- 5. 3'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE(321-31-3) 1H NMR [m.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

Synthesis of 1-(3-chlorophenyl)-2,2,2-trifluoroethan-1-one

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1-(3-chlorophenyl)-2,2,2-trifluoroethan-1-one, a key building block in the development of pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl ketone moiety is crucial for enhancing biological activity, metabolic stability, and lipophilicity in more complex molecules.[1][2] This document explores the primary synthetic routes, delving into the underlying reaction mechanisms, providing detailed experimental protocols, and discussing the critical parameters that govern reaction outcomes. The content is tailored for researchers, chemists, and drug development professionals, offering field-proven insights to facilitate successful synthesis and process optimization.

Introduction: The Significance of Trifluoromethyl Ketones

Aryl trifluoromethyl ketones are a class of compounds of significant interest in medicinal chemistry and materials science. The strong electron-withdrawing nature of the trifluoromethyl group imparts unique chemical and physical properties, often rendering them potent enzyme inhibitors by mimicking the tetrahedral transition state of amide or ester hydrolysis.[2] The target molecule, 1-(3-chlorophenyl)-2,2,2-trifluoroethan-1-one (CAS No. 321-31-3), serves as a vital intermediate for active pharmaceutical ingredients (APIs), particularly in areas targeting the central nervous system, and for the development of modern herbicides and pesticides.[1] This guide will focus on the two most prevalent and practical synthetic strategies: Friedel-Crafts acylation and synthesis via organometallic intermediates.

| Property | Value |

| CAS Number | 321-31-3[3][4][5] |

| Molecular Formula | C₈H₄ClF₃O[1][4] |

| Molecular Weight | 208.57 g/mol [1][4] |

| Appearance | Colorless to light yellow liquid[1] |

| Boiling Point | 216.6°C at 760 mmHg[1] |

Synthetic Strategy I: Friedel-Crafts Acylation of Chlorobenzene

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, providing a direct route to aryl ketones. This pathway involves the reaction of an aromatic ring with an acylating agent, typically an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst.[6]

Mechanistic Rationale and Causality

The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid, commonly aluminum chloride (AlCl₃), coordinates to the halogen of the acylating agent (e.g., trifluoroacetyl chloride), creating a potent leaving group.[6] This complex then dissociates to form a resonance-stabilized acylium ion.

The chlorobenzene substrate then acts as a nucleophile, attacking the carbon of the acylium ion. This step forms a non-aromatic carbocation intermediate known as a sigma complex or Wheland intermediate.[6] Aromaticity is subsequently restored through deprotonation, typically by the [AlCl₄]⁻ complex, regenerating the Lewis acid catalyst and producing HCl as a byproduct.[6]

Causality of Experimental Choices:

-

Acylating Agent : Trifluoroacetic anhydride or trifluoroacetyl chloride are used as the source of the trifluoroacetyl group. Trifluoroacetic anhydride is often preferred due to its higher reactivity and commercial availability.

-

Lewis Acid Catalyst : Aluminum chloride (AlCl₃) is a powerful and cost-effective Lewis acid for this transformation. A stoichiometric amount or slight excess is required because the catalyst complexes with the product ketone, rendering it inactive.

-

Solvent : A non-reactive, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane is used to dissolve the reactants without participating in the reaction.

-

Regioselectivity : The chlorine atom on the benzene ring is a deactivating but ortho-, para- directing substituent due to the interplay of its inductive (-I) and resonance (+R) effects. Therefore, Friedel-Crafts acylation of chlorobenzene typically yields a mixture of 2-chloro- and 4-chloro- isomers as the major products.[7] The synthesis of the desired meta- isomer, 1-(3-chlorophenyl)-2,2,2-trifluoroethan-1-one, via this direct route is less common and generally results in lower yields, as it is not the kinetically or thermodynamically favored product. Alternative multi-step pathways involving nitration followed by chlorination and reduction are often employed to achieve this specific substitution pattern.[8][9]

General Experimental Workflow: Friedel-Crafts Acylation

The following diagram illustrates the typical workflow for a laboratory-scale Friedel-Crafts acylation.

Caption: General workflow for Friedel-Crafts acylation.

Synthetic Strategy II: Acylation of Organometallic Reagents

An alternative and highly effective strategy involves the use of organometallic reagents, such as Grignard or organolithium reagents.[10] This approach offers excellent control over regiochemistry by starting with a pre-functionalized aromatic halide. The synthesis of aryltrifluoromethyl ketones by reacting derivatives of trifluoroacetic acid with organometallic reagents derived from haloarenes is a well-established method.[11]

Mechanistic Rationale and Causality

This synthesis begins with the preparation of an organometallic reagent from 1-bromo-3-chlorobenzene. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, allowing for selective metal-halogen exchange. Reacting 1-bromo-3-chlorobenzene with magnesium metal forms the Grignard reagent, 3-chlorophenylmagnesium bromide, while reaction with an alkyllithium reagent (like n-butyllithium) at low temperature generates 3-chlorophenyllithium.[10][12]

The resulting organometallic compound features a highly polarized carbon-metal bond, rendering the aromatic carbon strongly nucleophilic.[10][13] This "carbanion equivalent" then attacks the electrophilic carbonyl carbon of a trifluoroacetic acid derivative, such as ethyl trifluoroacetate. This nucleophilic acyl substitution proceeds through a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding the target ketone.

Causality of Experimental Choices:

-

Starting Material : 1-bromo-3-chlorobenzene is the ideal starting material. The differential reactivity of C-Br vs. C-Cl bonds allows for the regioselective formation of the organometallic species at the desired position.

-

Organometallic Formation :

-

Grignard Reagent : Magnesium turnings in an anhydrous ether solvent (diethyl ether or THF) are used. Anhydrous conditions are absolutely critical, as Grignard reagents are strong bases and will be quenched by even trace amounts of water.[12][14]

-

Organolithium Reagent : Typically formed via lithium-halogen exchange with n-butyllithium or tert-butyllithium at very low temperatures (e.g., -78°C) to prevent side reactions.[10]

-

-

Acylating Agent : Ethyl trifluoroacetate is a common and effective electrophile for this transformation.

-

Temperature Control : The acylation step is performed at low temperatures (e.g., -78°C to 0°C). This is a self-validating control to prevent a common side reaction: the addition of a second equivalent of the organometallic reagent to the ketone product, which would form a tertiary alcohol.[15]

-

Workup : The reaction is quenched with a weak acid, such as a saturated aqueous solution of ammonium chloride, to protonate the intermediate magnesium or lithium alkoxide and to destroy any unreacted organometallic reagent.[15]

Detailed Experimental Protocol: Grignard Route

The following protocol is a representative procedure for the synthesis of 1-(3-chlorophenyl)-2,2,2-trifluoroethan-1-one via a Grignard reagent.

Materials and Equipment:

-

Three-neck round-bottom flask, dropping funnel, reflux condenser

-

Magnetic stirrer, heating mantle, inert gas line (Nitrogen or Argon)

-

Anhydrous solvents (diethyl ether or THF), syringes

-

Magnesium turnings, iodine crystal (as initiator)

-

1-Bromo-3-chlorobenzene

-

Ethyl trifluoroacetate

-

Saturated aqueous NH₄Cl solution

Procedure:

-

Apparatus Setup : All glassware must be rigorously flame-dried under a stream of inert gas to ensure anhydrous conditions.[12] Assemble the three-neck flask with a stirrer, condenser, and dropping funnel, maintaining a positive pressure of inert gas.

-

Grignard Reagent Preparation : Place magnesium turnings (1.2 eq.) and a single crystal of iodine in the flask. Prepare a solution of 1-bromo-3-chlorobenzene (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the halide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing begins.[15] Once initiated, add the remaining halide solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue stirring for 1-2 hours until most of the magnesium is consumed.

-

Acylation Reaction : Cool the prepared Grignard reagent to 0°C in an ice bath. In a separate flask, prepare a solution of ethyl trifluoroacetate (1.1 eq.) in anhydrous diethyl ether. Add this solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below 5°C throughout the addition.

-

Reaction Completion : After the addition is complete, allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Workup and Purification : Cool the reaction mixture again in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.[15] Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Final Product : Purify the crude residue by vacuum distillation to obtain 1-(3-chlorophenyl)-2,2,2-trifluoroethan-1-one as a colorless to pale yellow liquid.[1]

Visualizing the Organometallic Pathway

Caption: Key stages in the Grignard synthesis pathway.

Summary of Synthetic Routes

| Parameter | Friedel-Crafts Acylation | Grignard/Organolithium Synthesis |

| Starting Material | Chlorobenzene | 1-Bromo-3-chlorobenzene |

| Key Reagents | Trifluoroacetic Anhydride, AlCl₃ | Mg or n-BuLi, Ethyl Trifluoroacetate |

| Key Advantage | Potentially fewer steps if regioselectivity is not an issue. | Excellent regiochemical control. |

| Key Challenge | Poor regioselectivity for the meta isomer; requires stoichiometric Lewis acid. | Requires strictly anhydrous conditions; potential for over-addition to form alcohol byproduct.[15] |

| Typical Conditions | 0°C to RT, inert solvent (DCM). | -78°C to RT, anhydrous ether/THF. |

Conclusion

The synthesis of 1-(3-chlorophenyl)-2,2,2-trifluoroethan-1-one can be effectively achieved through several established organic chemistry transformations. While direct Friedel-Crafts acylation of chlorobenzene is mechanistically straightforward, it presents significant challenges in controlling the regioselectivity to favor the desired meta-substituted product. The more robust and reliable method for laboratory and industrial-scale synthesis is the acylation of a pre-formed organometallic reagent. The Grignard pathway, starting from 1-bromo-3-chlorobenzene, offers a predictable and high-yielding route, provided that critical experimental parameters—namely, anhydrous conditions and strict temperature control—are meticulously managed. This guide has outlined the causal factors behind these protocols to empower researchers with the foundational knowledge required for successful and reproducible synthesis.

References

-

Kent, S. B. H., Mitchell, A. R., Engelhard, M., & Merrifield, R. B. (1979). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PNAS. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds. ResearchGate. [Link]

-

Myers, A. (n.d.). Organolithium reagents. Harvard University. [Link]

-

Liska, R., & Wagner, K. (2016). Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. Molecules. [Link]

-

European Patent Office. (n.d.). PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE. EPO. [Link]

-

MySkinRecipes. (n.d.). 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone. MySkinRecipes. [Link]

-

University of California, Davis. (n.d.). Grignard Reaction. UC Davis Chem LibreTexts. [Link]

- Google Patents. (n.d.). Process to prepare 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and its derivatives.

-

Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]

- Google Patents. (n.d.). Process for the preparation of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and derivatives thereof.

-

ACS Publications. (2022). Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. ACS Omega. [Link]

-

Wikipedia. (n.d.). Organolithium reagent. Wikipedia. [Link]

-

ResearchGate. (n.d.). Spectroscopic, single crystal XRD structure, DFT and molecular dynamics investigation of 1-(3-Chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea. ResearchGate. [Link]

-

Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

-

YouTube. (2020). Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. [Link]

-

YouTube. (2023). Alkylation & Acetylation of chlorobenzene. YouTube. [Link]

Sources

- 1. 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone [myskinrecipes.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. 321-31-3 Cas No. | 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone | Apollo [store.apolloscientific.co.uk]

- 4. 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone , 97% , 321-31-3 - CookeChem [cookechem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives - Google Patents [patents.google.com]

- 9. KR20230117260A - Process for the preparation of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and derivatives thereof - Google Patents [patents.google.com]

- 10. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 11. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 有机锂试剂 [sigmaaldrich.com]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Reaction Mechanism of Friedel-Crafts Acylation for Trifluoroacetophenones

Abstract: This technical guide provides a comprehensive examination of the Friedel-Crafts acylation reaction for the synthesis of trifluoroacetophenones, compounds of significant interest in medicinal chemistry and drug development. We will explore the intricacies of the reaction mechanism, from the generation of the highly electrophilic trifluoroacetyl cation to the various catalytic systems employed to overcome the challenges associated with this transformation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this powerful synthetic tool, blending core mechanistic principles with field-proven insights and practical methodologies.

Introduction: The Significance of the Trifluoroacetyl Moiety

The introduction of fluorine and fluorine-containing groups into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl (CF₃) group, in particular, can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. Trifluoroacetophenones serve as critical building blocks for a wide array of pharmacologically active compounds. The Friedel-Crafts acylation, a robust method for forming carbon-carbon bonds via electrophilic aromatic substitution, represents a primary route to these valuable intermediates.[1]

However, the trifluoroacetylation of aromatic rings presents unique challenges not always encountered in classical Friedel-Crafts reactions. The strong electron-withdrawing nature of the trifluoromethyl group profoundly influences the reactivity of both the acylating agent and the resulting aromatic ketone product. This guide will dissect the mechanistic nuances of this reaction, focusing on catalyst choice, substrate limitations, and practical execution.

The Core Mechanism: A Tale of Two Pathways

The fundamental transformation involves the reaction of an aromatic ring with a trifluoroacetylating agent to form a trifluoroacetylated arene. The electrophile, the trifluoroacetylium ion (CF₃CO⁺), is generated in situ. The method of its generation defines the two primary mechanistic pathways.

Pathway A: Classical Lewis Acid Catalysis

This pathway follows the traditional Friedel-Crafts protocol, employing a strong Lewis acid, such as aluminum chloride (AlCl₃), to activate a trifluoroacetyl source, typically trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride.

Step 1: Generation of the Trifluoroacetylium Ion The Lewis acid coordinates to the carbonyl oxygen (or the halide in trifluoroacetyl chloride), weakening the C-O (or C-Cl) bond and facilitating its cleavage. This generates the highly electrophilic trifluoroacetylium ion. This ion is stabilized by resonance, although the potent inductive effect of the CF₃ group makes it a powerful electrophile.

Step 2: Electrophilic Attack and Sigma Complex Formation The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the trifluoroacetylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Step 3: Deprotonation and Product Formation A weak base, typically the [AlCl₃(OCOCF₃)]⁻ complex, abstracts a proton from the sp³-hybridized carbon of the sigma complex. This restores the aromaticity of the ring, yielding the final trifluoroacetophenone product and regenerating the Lewis acid catalyst.

However, a critical distinction in acylation is that the ketone product is a moderate Lewis base and forms a stable complex with the strong Lewis acid catalyst.[1] This complexation deactivates the catalyst, meaning that stoichiometric or even super-stoichiometric amounts of the Lewis acid are required for the reaction to proceed to completion. The complex is then hydrolyzed during aqueous workup to release the final product.

Pathway B: Brønsted Acid Catalysis

An increasingly common and often milder alternative involves the use of a strong Brønsted acid, such as trifluoromethanesulfonic acid (triflic acid, TfOH), as the catalyst with TFAA.[2] This approach avoids the use of moisture-sensitive and often harsh metallic Lewis acids.

In this system, TFAA serves a dual role. First, it can react with any residual water to form trifluoroacetic acid (TFA), ensuring anhydrous conditions. More importantly, it acts as the acylating agent. The mechanism is believed to proceed via the formation of a highly reactive mixed anhydride.

Step 1: Protonation and Activation The strong Brønsted acid (TfOH) protonates one of the carbonyl oxygens of TFAA.

Step 2: Generation of the Electrophile The protonated TFAA becomes an extremely potent acylating agent. The trifluoroacetate group becomes an excellent leaving group upon nucleophilic attack by the arene. This pathway generates the trifluoroacetylium ion or a similarly reactive species in situ.

Step 3: Substitution and Regeneration The reaction proceeds via the standard electrophilic aromatic substitution mechanism as described previously. The final deprotonation step regenerates the Brønsted acid catalyst, allowing it to be used in catalytic quantities. This method is particularly effective for activated aromatic systems.[2]

Catalyst Systems and Methodologies: A Comparative Overview

The choice of catalyst is paramount and depends heavily on the reactivity of the aromatic substrate. A summary of common catalytic systems, their characteristics, and typical applications is presented below.

| Catalyst System | Acylating Agent(s) | Substrate Suitability | Key Advantages | Causality & Field Insights |

| AlCl₃, FeCl₃ | TFAA, CF₃COCl | Unactivated and moderately activated arenes | High reactivity, well-established. | The strong Lewis acidity is necessary to generate the acylium ion from the relatively unreactive TFAA. Requires stoichiometric amounts due to product complexation. Strict anhydrous conditions are critical to prevent catalyst deactivation. |

| TfOH, TFA [2][3] | TFAA | Activated and moderately activated arenes | Catalytic quantities, milder conditions, avoids metallic waste. | TfOH is a superacid capable of activating TFAA without a Lewis acid. This system is often preferred for sensitive substrates where harsh Lewis acids might cause degradation.[2] |

| Bi(OTf)₃, Sc(OTf)₃ [1][4][5] | TFAA, Carboxylic Acids | Electron-rich arenes (e.g., anisole, xylenes) | "Greener" option, often reusable, water-tolerant, high regioselectivity. | Metal triflates are moisture-stable Lewis acids that are effective in catalytic amounts. Their milder nature makes them ideal for highly activated substrates where stronger acids could lead to side reactions or polymerization. Bismuth triflate is particularly noted for its low toxicity and cost-effectiveness.[5][6] |

| Zeolites, Solid Acids | TFAA | Activated arenes | Heterogeneous, easily separable and reusable catalyst. | Provides a solid support for acidic sites, simplifying workup and catalyst recovery, which is advantageous for industrial-scale processes. |

Experimental Protocol: Trifluoroacetylation of Anisole

This protocol provides a representative procedure for the synthesis of 4-methoxy-α,α,α-trifluoroacetophenone using a Brønsted acid-catalyzed approach, which is often favored for its operational simplicity with activated arenes like anisole.

Objective: To synthesize 4-methoxy-α,α,α-trifluoroacetophenone from anisole and trifluoroacetic anhydride.

Materials:

-

Anisole (1.0 eq.)

-

Trifluoroacetic anhydride (TFAA) (1.5 eq.)

-

Trifluoromethanesulfonic acid (TfOH) (0.1 eq.)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anisole (e.g., 5.4 g, 50 mmol) and anhydrous DCM (25 mL).

-

Rationale: Anhydrous conditions are crucial to prevent side reactions and ensure catalyst activity. The inert atmosphere prevents atmospheric moisture from entering the reaction.

-

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Rationale: The reaction is exothermic. Initial cooling helps to control the reaction rate and prevent potential side reactions that can occur at higher temperatures.

-

-

Reagent Addition: While stirring, slowly add trifluoroacetic anhydride (e.g., 15.7 g, 75 mmol) to the solution via syringe over 10 minutes. Following this, add triflic acid (e.g., 0.75 g, 5 mmol) dropwise.

-

Rationale: Slow, sequential addition of the anhydride followed by the catalyst allows for controlled initiation of the reaction. Adding the strong acid catalyst last ensures it acts on the substrate-reagent mixture.

-

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Rationale: The initial period at 0 °C controls the initial exotherm, while stirring at room temperature allows the reaction to proceed to completion. TLC is a critical tool for determining when the starting material has been fully consumed.

-

-

Workup - Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution (100 mL).

-

Rationale: This step neutralizes the strong acid catalyst (TfOH) and any unreacted TFAA (which hydrolyzes to TFA). The process is highly exothermic and generates CO₂, so slow addition and good ventilation are essential.

-

-

Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 25 mL).

-

Rationale: The product is organic-soluble. Extraction ensures maximum recovery of the product from the aqueous phase.

-

-

Workup - Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).

-

Rationale: The bicarbonate wash removes any residual acidic components. The brine wash helps to remove bulk water from the organic layer before the final drying step.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Rationale: Removing all traces of water is necessary before purification. Rotary evaporation efficiently removes the volatile solvent (DCM) to yield the crude product.

-

-

Purification: Purify the crude product by flash column chromatography or distillation under reduced pressure to yield the pure trifluoroacetophenone.

-

Rationale: Purification is necessary to remove any side products or unreacted starting materials, yielding a product of high purity suitable for subsequent synthetic steps.

-

Conclusion

The Friedel-Crafts trifluoroacetylation is a nuanced yet powerful reaction for synthesizing key fluorinated building blocks. While classical Lewis acid catalysis remains a viable option, the challenges posed by stoichiometric catalyst requirements and harsh conditions have spurred the development of more elegant solutions. Strong Brønsted acids like triflic acid and milder, "greener" Lewis acids such as bismuth triflate offer highly effective, often catalytic, alternatives, particularly for activated aromatic substrates.[2][5] A thorough understanding of the underlying mechanistic principles—from the generation of the trifluoroacetylium ion to the specific role of the chosen catalyst—is essential for any scientist aiming to leverage this reaction to its full potential in the fields of chemical research and drug development.

References

-

Lopez, S. E. (2015). Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds. ChemInform. Available at: [Link]

-

Phan, T. V., et al. (2017). Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Catalysts, MDPI. Available at: [Link]

-

Villani-Gale, A. (2017). Response to "Usage of Anisole in PMB deprotection using TFA?". ResearchGate. Available at: [Link]

-

Baruah, B. J., et al. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research. Available at: [Link]

-

Katritzky, A. R., & El-Zohry, M. F. (1980). N-acylimidazoles-trifluoroacetic acid system as the acylating agent for aromatic hydrocarbons. Semantic Scholar. Available at: [Link]

-

Kent, S. B. H., & Mitchell, A. R. (1982). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Journal of Organic Chemistry, NIH. Available at: [Link]

-

Baraznenok, I. L., et al. (2000). Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. ResearchGate. Available at: [Link]

-

ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions. ChemTalk. Available at: [Link]

-

Schneider, A. E., & Manolikakes, G. (2013). Bi(OTf)3-Catalyzed Three-Component Synthesis of Amidomethylarenes and -Heteroarenes. Synlett. Available at: [Link]

-

Bryce, D. (1970). Photochemical reactions of benzene with trifluoroacetic acid and ααα-trifluoroacetophenone. Journal of the Chemical Society D: Chemical Communications, RSC Publishing. Available at: [Link]

-

Ollevier, T., & Nadeau, E. (2004). Bismuth Triflate-Catalyzed Three-Component Mannich-Type Reaction. Journal of Organic Chemistry. Available at: [Link]

- CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis. (2017). Google Patents.

-

Le Roux, C., et al. (2006). Bismuth(III) Chloride and Triflate: Novel Catalysts for Acylation and Sulfonylation Reactions. Survey and Mechanistic Aspects. ResearchGate. Available at: [Link]

-

Mondal, S., & Shaikh, A. (2018). Bismuth (III) Triflate: A Mild, Efficient Promoter for the Synthesis of Trisubstituted Alkenes through Knoevenagel Condensation. Oriental Journal of Chemistry. Available at: [Link]

Sources

- 1. chemistryjournals.net [chemistryjournals.net]

- 2. mdpi.com [mdpi.com]

- 3. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]

- 4. Bi(OTf)3-Catalyzed Three-Component Synthesis of Amidomethylarenes and -Heteroarenes [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Bismuth (III) Triflate: A Mild, Efficient Promoter for the Synthesis of Trisubstituted Alkenes through Knoevenagel Condensation – Oriental Journal of Chemistry [orientjchem.org]

Spectroscopic Data for 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction to 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone

1-(3-Chlorophenyl)-2,2,2-trifluoroethanone, with the CAS Registry Number 321-31-3, is a halogenated aromatic ketone.[2][3][4] Its molecular structure consists of a 3-chlorophenyl ring attached to a trifluoroacetyl group. This combination of a trifluoromethyl moiety and a chlorinated aromatic ring imparts unique chemical properties, making it a valuable building block in organic synthesis.[1] The strong electrophilic nature of the trifluoromethyl group significantly influences the reactivity of the carbonyl carbon.[5]

The molecular formula of the compound is C₈H₄ClF₃O, and it has a molecular weight of 208.57 g/mol .[1][2][6] It is typically a colorless to light yellow liquid at room temperature.[1][5]

Figure 1: Molecular structure of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra for this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.

-

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the four aromatic protons. Due to the substitution pattern, a complex splitting pattern is anticipated.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | m | 2H | Ar-H |

| ~7.5 - 7.7 | m | 2H | Ar-H |

Interpretation: The aromatic protons are expected to appear in the downfield region (7.5-8.2 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing trifluoroacetyl group. The protons ortho to the carbonyl group will be the most deshielded. The meta-substitution pattern will lead to complex multiplets (m).

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton. The presence of the trifluoromethyl group will cause splitting of the adjacent carbon signals.

| Chemical Shift (δ) (ppm) | Splitting (JCF) | Assignment |

| ~178-182 | q | C=O |

| ~135-138 | s | Ar-C (C-Cl) |

| ~132-135 | s | Ar-C (C-C=O) |

| ~128-131 | s | Ar-CH |

| ~125-128 | s | Ar-CH |

| ~115-120 | q | CF₃ |

Interpretation:

-

The carbonyl carbon (C=O) is expected to appear as a quartet in the downfield region due to coupling with the three fluorine atoms of the CF₃ group.

-

The trifluoromethyl carbon (CF₃) will also be a quartet with a large one-bond carbon-fluorine coupling constant (¹JCF).

-

The aromatic carbons will appear in the range of 125-138 ppm. The carbon attached to the chlorine atom will be shifted downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid can be prepared between two NaCl or KBr plates.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

IR Spectral Data (Predicted)